5-Bromo-2-hydroxy-3-methylbenzonitrile

Übersicht

Beschreibung

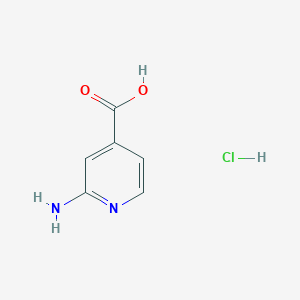

5-Bromo-2-hydroxy-3-methylbenzonitrile is a chemical compound with the molecular formula C8H6BrNO. It has a molecular weight of 212.05 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of 5-Bromo-2-hydroxy-3-methylbenzonitrile can start from 5-bromo-2-hydroxybenzamide and methyl/ethyl α-halogenated acid esters. The reaction with hydrazine yields hydrazides. In the next step, hydrazides are condensed with substituted benzaldehydes to obtain hydrazones .Molecular Structure Analysis

The InChI code for 5-Bromo-2-hydroxy-3-methylbenzonitrile is 1S/C8H6BrNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

5-Bromo-2-hydroxy-3-methylbenzonitrile is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 212.04 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-2-hydroxy-3-methylbenzonitrile: is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds due to its reactive bromine and nitrile groups. These heterocycles are crucial in the development of pharmaceuticals and agrochemicals. The hydroxyl group also offers opportunities for further functionalization through esterification or etherification, expanding the compound’s utility in creating complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-2-hydroxy-3-methylbenzonitrile is used to develop new drug candidates. Its structure is amenable to modifications that can lead to the discovery of novel compounds with potential therapeutic effects. For instance, it can be incorporated into the synthesis of benzimidazole derivatives, which have shown promise as anticancer and antiviral agents .

Material Science

The compound’s utility extends to material science, where it can be involved in the creation of novel organic materials. Its bromine atom can undergo various cross-coupling reactions, making it a suitable building block for conjugated polymers. These polymers have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Environmental Studies

5-Bromo-2-hydroxy-3-methylbenzonitrile: may also play a role in environmental studies. Researchers can use it to synthesize compounds that can act as markers or probes in environmental analysis. Its derivatives could help in tracing organic pollutants or studying degradation pathways in ecosystems .

Analytical Chemistry

In analytical chemistry, derivatives of 5-Bromo-2-hydroxy-3-methylbenzonitrile can be employed as reagents for the detection and quantification of other substances. Its ability to form complexes with metals or other organic compounds can be harnessed in developing colorimetric assays or chromatographic methods.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that benzonitrile derivatives can interact with a variety of biological targets, depending on their specific chemical structure .

Mode of Action

Benzonitrile derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzonitrile derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s skin permeation is low, with a Log Kp of -6.17 cm/s . The compound’s lipophilicity, as measured by various Log Po/w values, ranges from 1.86 to 2.45 .

Result of Action

Benzonitrile derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-hydroxy-3-methylbenzonitrile. For instance, the compound’s storage temperature is recommended to be at room temperature in an inert atmosphere . Furthermore, the compound’s solubility can be influenced by the solvent used, which can affect its bioavailability .

Eigenschaften

IUPAC Name |

5-bromo-2-hydroxy-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYOQUWFJTZSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669512 | |

| Record name | 5-Bromo-2-hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913191-20-5 | |

| Record name | 5-Bromo-2-hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)